molecular formula C20H18ClN3O4S B2993860 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide CAS No. 1118799-37-3

2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide

Cat. No.: B2993860
CAS No.: 1118799-37-3
M. Wt: 431.89
InChI Key: ANSGTYBGORZJSQ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a morpholine sulfonyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide typically involves multiple steps. One common approach is the condensation of 2-chloroquinoline-4-carboxylic acid with 3-(morpholine-4-sulfonyl)aniline under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-19-13-17(16-6-1-2-7-18(16)23-19)20(25)22-14-4-3-5-15(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSGTYBGORZJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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